molecular formula C6H3BrF3NO B1377903 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1214383-87-5

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1377903
CAS No.: 1214383-87-5
M. Wt: 241.99 g/mol
InChI Key: KJFWXIMKNYWQDD-UHFFFAOYSA-N
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Description

3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C6H3BrF3NO It is characterized by the presence of a bromine atom at the third position, a hydroxyl group at the sixth position, and a trifluoromethyl group at the second position on the pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the introduction of the bromine, hydroxyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Reactions: Products include 3-amino-6-hydroxy-2-(trifluoromethyl)pyridine, 3-thio-6-hydroxy-2-(trifluoromethyl)pyridine, and 3-alkoxy-6-hydroxy-2-(trifluoromethyl)pyridine.

    Oxidation Reactions: Products include 3-bromo-6-oxo-2-(trifluoromethyl)pyridine.

    Reduction Reactions: Products include 3-bromo-6-hydroxy-2-(difluoromethyl)pyridine and 3-bromo-6-hydroxy-2-(monofluoromethyl)pyridine.

Scientific Research Applications

Chemistry: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound for understanding the interactions of halogenated and fluorinated pyridines with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

    3-Bromo-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

    6-Hydroxy-2-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its chemical properties and applications.

    3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine:

Uniqueness: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFWXIMKNYWQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858624
Record name 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-87-5
Record name 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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